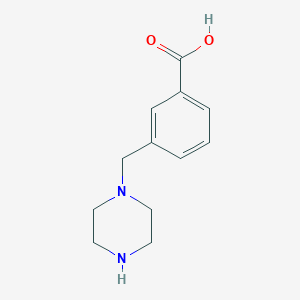

3-(Piperazin-1-ylmethyl)benzoic acid

Description

BenchChem offers high-quality 3-(Piperazin-1-ylmethyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Piperazin-1-ylmethyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(piperazin-1-ylmethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c15-12(16)11-3-1-2-10(8-11)9-14-6-4-13-5-7-14/h1-3,8,13H,4-7,9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFDLFPRBJFTOCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30589757 | |

| Record name | 3-[(Piperazin-1-yl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773109-07-2 | |

| Record name | 3-(1-Piperazinylmethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=773109-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(Piperazin-1-yl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Piperazine Scaffold: A Privileged Core in Modern Drug Discovery and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Piperazine Moiety

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in medicinal chemistry. Its prevalence in a vast array of clinically approved drugs is a testament to its remarkable versatility and favorable pharmacological properties. This guide, intended for researchers and drug development professionals, delves into the diverse biological activities of piperazine-containing compounds, offering insights into their mechanisms of action, and providing detailed methodologies for their evaluation. The structural simplicity of the piperazine core, combined with the ease of functionalization at its nitrogen atoms, allows for the precise modulation of physicochemical properties such as solubility, lipophilicity, and basicity. This "tunability" is crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles, ultimately enhancing a compound's therapeutic potential.

A Spectrum of Biological Activities: From Pathogen to Pathway

Piperazine derivatives have demonstrated a remarkable breadth of biological activities, a direct consequence of their ability to interact with a multitude of biological targets. This has led to their development as effective agents in various therapeutic areas.

Antimicrobial and Antifungal Activity

Piperazine-containing compounds have shown significant promise in combating microbial and fungal infections. Their mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes. The evaluation of these compounds typically involves determining their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism.

Table 1: Antimicrobial and Antifungal Activity of Representative Piperazine Derivatives

| Compound/Class | Microbial Strain | MIC (µg/mL) | Reference |

| Chalcone-piperazine hybrid | Staphylococcus aureus | >2.22 | [1] |

| Chalcone-piperazine hybrid | Escherichia coli | >2.22 | [1] |

| Chalcone-piperazine hybrid | Candida albicans | 2.22 | [1] |

| Azole-piperazine analogues | Various bacteria & fungi | 3.1 - 25 | [2] |

| Mannich bases with piperazine | Candida parapsilosis | 0.49 - 62.5 | [3] |

| Mannich bases with piperazine | Staphylococcus aureus | 250 | [3] |

| Mannich bases with piperazine | Bacillus subtilis | 125 | [3] |

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[4]

Principle: This assay involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated, and the lowest concentration of the compound that inhibits visible growth is recorded as the MIC.

Step-by-Step Methodology:

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the piperazine derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well plate. The final volume in each well should be 50 µL.

-

-

Inoculum Preparation:

-

From a fresh culture of the microorganism on an agar plate, pick a few colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

-

Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Add 50 µL of the diluted inoculum to each well of the microtiter plate containing the compound dilutions. This brings the final volume in each well to 100 µL.

-

Include a positive control (microorganism in broth without the compound) and a negative control (broth only) on each plate.

-

Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

-

-

Reading and Interpretation:

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Causality Behind Experimental Choices: The use of a standardized inoculum is critical for reproducibility. The 0.5 McFarland standard ensures that a consistent number of microbial cells are challenged with the test compound. Cation-adjusted Mueller-Hinton broth is the recommended medium for most non-fastidious bacteria as it has a defined composition and supports good growth.

Anticancer Activity

The piperazine scaffold is a key component in numerous anticancer agents, where it can serve as a pharmacophore to interact with specific targets or as a linker to connect different functional moieties.[5][6] These compounds can induce cancer cell death through various mechanisms, including apoptosis and cell cycle arrest.[7]

Table 2: Anticancer Activity of Representative Piperazine Derivatives

| Compound/Class | Cancer Cell Line | IC50 (µM) | Reference |

| Piperazine amide derivative | MDA-MB-231 (Breast) | 11.3 | [8] |

| Vindoline-piperazine conjugate | MDA-MB-468 (Breast) | 1.00 | [9] |

| Vindoline-piperazine conjugate | HOP-92 (Lung) | 1.35 | [9] |

| Vindoline-piperazine conjugate | SiHa (Cervical) | 2.85 | [10] |

| Vindoline-piperazine conjugate | HeLa (Cervical) | 9.36 | [10] |

| Pyranopyridine-piperazine derivative | DU145 (Prostate) | <10 | |

| Pyranopyridine-piperazine derivative | K562 (Leukemia) | <10 |

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and proliferation.[11]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the piperazine derivative in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT stock solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Expert Insight: The MTT assay is a robust and high-throughput method for initial screening of cytotoxic compounds. However, it is an indirect measure of cell viability and can be influenced by the metabolic state of the cells. Therefore, it is often advisable to confirm the results with a more direct measure of cell death, such as an apoptosis assay (e.g., Annexin V/PI staining).

Many piperazine-containing anticancer drugs function as kinase inhibitors. They often bind to the ATP-binding pocket of a specific kinase, preventing its phosphorylation and subsequent activation of downstream signaling pathways that promote cell proliferation and survival.

Caption: Inhibition of a kinase signaling pathway by a piperazine-based inhibitor.

Central Nervous System (CNS) Activity

Piperazine derivatives are well-known for their diverse activities within the central nervous system, acting as antipsychotics, antidepressants, and anxiolytics.[7] Their mechanisms often involve the modulation of neurotransmitter receptors, particularly dopamine and serotonin receptors, which are G-protein coupled receptors (GPCRs).

Table 3: CNS Receptor Binding Affinity of Representative Piperazine Derivatives

| Compound/Class | Receptor | Ki (nM) | Reference |

| Compound 5 (piperidine analog) | hH3R | 7.70 | |

| Compound 5 (piperidine analog) | σ1R | 3.64 | |

| Compound 4 (piperazine analog) | hH3R | 3.17 | |

| Compound 4 (piperazine analog) | σ1R | 1531 | |

| Compound 11 (piperidine analog) | hH3R | 6.2 | |

| Compound 11 (piperidine analog) | σ1R | 4.41 |

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

Principle: This assay measures the ability of a test compound (unlabeled ligand) to compete with a radiolabeled ligand for binding to a receptor. The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is determined, from which the inhibition constant (Ki) can be calculated.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Prepare cell membranes expressing the target receptor (e.g., from cultured cells or animal brain tissue).

-

Homogenize the cells or tissue in a cold buffer and centrifuge to pellet the membranes.

-

Wash the membranes and resuspend them in an appropriate assay buffer. Determine the protein concentration of the membrane preparation.

-

-

Binding Reaction:

-

In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radiolabeled ligand (e.g., [³H]-spiperone for D₂ receptors), and varying concentrations of the unlabeled piperazine derivative.

-

To determine non-specific binding, include wells with a high concentration of a known unlabeled ligand.

-

Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.

-

Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.

-

-

Quantification of Bound Radioactivity:

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity in each vial using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding.

-

Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration to generate a competition curve.

-

Determine the IC50 value from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Authoritative Grounding: The choice of radioligand is crucial and should have high affinity and specificity for the target receptor. The incubation time and temperature must be optimized to ensure that the binding reaction reaches equilibrium.

Piperazine derivatives can act as agonists, antagonists, or partial agonists at GPCRs. For example, an antagonist will bind to the receptor but not activate it, thereby blocking the binding of the endogenous ligand and inhibiting the downstream signaling cascade.

Caption: Antagonism of a Gi-coupled GPCR by a piperazine derivative.

Anti-inflammatory Activity

Certain piperazine derivatives have demonstrated potent anti-inflammatory properties. Their mechanisms can involve the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) or the modulation of inflammatory signaling pathways.

This is a classic and widely used in vivo model to screen for acute anti-inflammatory activity.[7]

Principle: Subplantar injection of carrageenan into the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

-

Animal Acclimatization and Grouping:

-

Acclimatize male Wistar or Sprague-Dawley rats for at least one week before the experiment.

-

Divide the animals into groups (e.g., control, standard drug, and test compound groups).

-

-

Compound Administration:

-

Administer the piperazine derivative orally or intraperitoneally at a specific dose.

-

The control group receives the vehicle, and the standard drug group receives a known anti-inflammatory agent (e.g., indomethacin).

-

-

Induction of Inflammation:

-

One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in sterile saline into the subplantar region of the right hind paw of each rat.

-

-

Measurement of Paw Volume:

-

Measure the paw volume of each rat immediately before the carrageenan injection (baseline) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection using a plethysmometer.

-

-

Data Analysis:

-

Calculate the percentage of edema for each animal at each time point: % Edema = [(Vt - V₀) / V₀] x 100, where Vt is the paw volume at time t and V₀ is the baseline paw volume.

-

Calculate the percentage of inhibition of edema for each treated group compared to the control group: % Inhibition = [1 - (% Edema of treated group / % Edema of control group)] x 100.

-

Trustworthiness of the Protocol: This is a self-validating system as the inclusion of a positive control (a known anti-inflammatory drug) allows for the assessment of the assay's sensitivity and the relative potency of the test compound.

Antiviral Activity

The piperazine scaffold is also present in several antiviral agents.[8] These compounds can interfere with various stages of the viral life cycle, including entry, replication, and assembly.

Table 4: Antiviral Activity of Representative Piperazine Derivatives

| Compound/Class | Virus | Cell Line | EC50 (µM) | Reference |

| Triazine-piperazine dimer (49) | HIV-1 | TZM-bl | 6.07 | [8] |

| Triazine-piperazine dimer (50) | HIV-1 | TZM-bl | 3.19 | [8] |

| Naphthyridone-piperazine (51) | HIV-1 | - | >0.08 | [8] |

| HCV inhibitor (69) | HCV | Huh7.5 | 0.022 | [8] |

| Cyclosporine derivative (70) | HCV | - | 0.22 | [8] |

| 2-phenylpiperazine derivative (8) | DENV | - | 10.7 | |

| 2-phenylpiperazine derivative (14) | DENV | - | 26.0 | |

| 2-phenylpiperazine derivative (21) | DENV | - | 7.9 - 31.3 |

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in viral plaques.[5]

Principle: A confluent monolayer of host cells is infected with a known amount of virus in the presence of varying concentrations of the test compound. The formation of plaques, which are localized areas of cell death caused by viral replication, is then assessed.

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed susceptible host cells in 6-well or 12-well plates and grow them to form a confluent monolayer.

-

-

Virus Infection and Compound Treatment:

-

Prepare serial dilutions of the piperazine derivative in a serum-free medium.

-

Pre-incubate the virus with the compound dilutions for a specific time.

-

Remove the growth medium from the cell monolayers and infect the cells with the virus-compound mixture.

-

Allow the virus to adsorb to the cells for 1-2 hours.

-

-

Agarose Overlay:

-

After the adsorption period, remove the inoculum and overlay the cell monolayer with a medium containing low-melting-point agarose and the corresponding concentration of the test compound. The agarose restricts the spread of the virus to adjacent cells, leading to the formation of distinct plaques.

-

-

Incubation and Plaque Visualization:

-

Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (this varies depending on the virus).

-

After incubation, fix the cells (e.g., with 10% formalin) and stain them with a dye such as crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.

-

-

Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

-

Determine the EC50 value (the concentration that reduces the number of plaques by 50%).

-

Expert Rationale: The agarose overlay is a critical step that ensures the formation of localized plaques, allowing for accurate quantification. A parallel cytotoxicity assay (e.g., MTT) should be performed to ensure that the observed reduction in plaques is due to antiviral activity and not to the toxicity of the compound to the host cells.

Conclusion: The Future of Piperazine in Drug Discovery

The piperazine scaffold continues to be a highly valuable and versatile platform in drug discovery. Its privileged structural features and amenability to chemical modification have enabled the development of a wide range of therapeutic agents with diverse biological activities. The in-depth understanding of the structure-activity relationships and mechanisms of action of piperazine-containing compounds, coupled with the robust experimental methodologies outlined in this guide, will undoubtedly facilitate the discovery and development of novel and more effective drugs for a multitude of diseases. As our knowledge of biological pathways and disease mechanisms expands, the rational design of piperazine derivatives targeting specific molecular interactions will continue to be a fruitful area of research for scientists and drug development professionals.

References

-

Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. (n.d.). Arabian Journal of Chemistry. [Link]

-

Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024). International Journal of Molecular Sciences. [Link]

-

Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. (2016). PeerJ. [Link]

-

Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (2021). Molecules. [Link]

-

Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. (2023). Molecules. [Link]

-

A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. (n.d.). Der Pharma Chemica. [Link]

-

Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024). PubMed. [Link]

-

Piperine Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells. (2021). Cells. [Link]

-

GPCR-radioligand binding assays. (2018). Methods in Molecular Biology. [Link]

-

Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2021). ACS Chemical Neuroscience. [Link]

-

GPCR Pathway. (n.d.). Creative Diagnostics. [Link]

-

An insight into the therapeutic potential of piperazine-based anticancer agents. (2018). Turkish Journal of Chemistry. [Link]

-

Piperazine inhibits Anatid herpesvirus-1 infection by possible modulation of host cytokines. (2025). Microbial Pathogenesis. [Link]

-

Piperazine-derived small molecules as potential Flaviviridae NS3 protease inhibitors. In vitro antiviral activity. (2023). European Journal of Medicinal Chemistry. [Link]

-

Discovery of GPCR ligands for probing signal transduction pathways. (2014). Frontiers in Pharmacology. [Link]

-

Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). Clinical and Laboratory Standards Institute. [Link]

-

Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024). MDPI. [Link]

-

Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells. (2022). Antioxidants. [Link]

-

PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. (2022). RSC Medicinal Chemistry. [Link]

-

A diagrammatic sketch illustrating the signalling pathway of the EGFR/PI3K/AKT/mTOR and coumarin targeting. (n.d.). ResearchGate. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2024). Molecules. [Link]

-

A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. (n.d.). Der Pharma Chemica. [Link]

-

An insight into the therapeutic potential of piperazine-based anticancer agents. (2018). Turkish Journal of Chemistry. [Link]

-

Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

-

Antiviral assay. (n.d.). Bio-protocol. [Link]

-

Piperazine-derived small molecules as potential Flaviviridae NS3 protease inhibitors. In vitro antiviral activity. (2023). European Journal of Medicinal Chemistry. [Link]

-

Broth microdilution for antibacterial testing as recommended by CLSI protocol. (n.d.). American Society for Microbiology. [Link]

-

Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. (2019). Journal of Drug Delivery and Therapeutics. [Link]

-

MTT Assay Protocol. (n.d.). Springer Nature Experiments. [Link]

-

PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. (2023). International Journal of Biology, Pharmacy and Allied Sciences. [Link]

-

Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. (2024). Future Journal of Pharmaceutical Sciences. [Link]

-

Heterocycle piperazine derivatives and receptor binding affinities. (n.d.). ResearchGate. [Link]

-

Piperazine-derived small molecules as potential Flaviviridae NS3 protease inhibitors. In vitro antiviral activity evaluation against Zika and Dengue viruses. (2023). European Journal of Medicinal Chemistry. [Link]

-

Carrageenan-Induced Paw Edema in the Rat and Mouse. (n.d.). ResearchGate. [Link]

-

Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. (2018). Molecules. [Link]

-

GPCR Radioligand Binding. (n.d.). Eurofins Discovery. [Link]

-

Receptor Binding Assays for HTS and Drug Discovery. (2012). Assay Guidance Manual. [Link]

-

Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. (2023). Molecules. [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). BosterBio. [Link]

-

Antimicrobial Susceptibility Testing (Microdilution Technique). (n.d.). NC DNA Day Blog. [Link]

-

2.7. Carrageenan-induced paw edema assay. (n.d.). Bio-protocol. [Link]

-

Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. (2022). Molecules. [Link]

-

MIC (Broth Microdilution) Testing. (2020). YouTube. [Link]

-

Rat paw oedema modeling and NSAIDs: Timing of effects. (2016). International Journal of Pharmaceutical Sciences and Research. [Link]

-

Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. (2017). Pharmaceutical Biology. [Link]

-

Plaque Reduction Assay. (n.d.). Creative Diagnostics. [Link]

-

Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]

- 7. mdpi.com [mdpi.com]

- 8. apjhs.com [apjhs.com]

- 9. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WO2017144624A1 - Piperazine derivatives as antiviral agents with increased therapeutic activity - Google Patents [patents.google.com]

- 11. usiena-air.unisi.it [usiena-air.unisi.it]

The Multifaceted Mechanisms of 3-(Piperazin-1-ylmethyl)benzoic Acid Analogs: A Technical Guide for Drug Discovery

Introduction

The 3-(piperazin-1-ylmethyl)benzoic acid scaffold represents a versatile and privileged structure in modern medicinal chemistry. Analogs derived from this core have demonstrated a remarkable breadth of pharmacological activities, underscoring the significant impact of subtle structural modifications on biological function. The inherent modularity of this scaffold, comprising a benzoic acid moiety, a piperazine linker, and a variable substitution pattern, allows for the fine-tuning of physicochemical and steric properties to engage a diverse array of biological targets. This technical guide provides an in-depth exploration of the multifaceted mechanisms of action exhibited by these analogs, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the specific molecular interactions and signaling pathways modulated by these compounds in key therapeutic areas, including oncology and neuroscience. This guide will further provide detailed experimental protocols and data interpretation strategies to facilitate the discovery and development of novel therapeutics based on this promising chemical framework.

I. Anticancer Activity: Targeting the Pillars of Malignancy

Analogs of 3-(piperazin-1-ylmethyl)benzoic acid have emerged as a compelling class of anticancer agents, exhibiting a range of mechanisms that strike at the heart of cancer cell proliferation, survival, and metastasis. The piperazine ring often functions as a key pharmacophoric element, enabling interaction with the active sites of crucial enzymes, while the substituted benzoic acid moiety can contribute to target affinity and selectivity.[1][2]

A. Mechanism of Action: Enzyme Inhibition and Apoptosis Induction

A primary anticancer mechanism of these analogs involves the inhibition of key enzymes that drive tumor growth.[1] Notably, derivatives have been identified as potent inhibitors of tyrosine kinases and topoisomerases, enzymes critical for cell signaling and DNA replication, respectively.[1] Molecular docking studies have revealed that these compounds can occupy the ATP-binding pocket of kinases like the Epidermal Growth Factor Receptor (EGFR), preventing downstream signaling cascades that promote cell division.[3]

Furthermore, many analogs exert their cytotoxic effects by inducing apoptosis, or programmed cell death.[4] This is often achieved through the modulation of intracellular signaling pathways that control cell survival and death. For instance, some derivatives have been shown to block the cell cycle at the G0/G1 phase, preventing cancer cells from entering the DNA synthesis phase and ultimately leading to apoptosis.[4]

B. Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

A fundamental experiment to evaluate the anticancer potential of novel 3-(piperazin-1-ylmethyl)benzoic acid analogs is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Step-by-Step Methodology:

-

Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, HCT116, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[4]

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The synthesized analogs are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in culture media. The cells are then treated with these serial dilutions and incubated for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (media with DMSO) and a positive control (a known anticancer drug) are included.

-

MTT Addition: After the incubation period, the media is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free media) is added to each well. The plates are incubated for another 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals, resulting in a purple solution.

-

Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of cell viability against the compound concentration.[4]

C. Data Presentation: Cytotoxicity of Piperazine-Benzoic Acid Analogs

| Compound ID | Target Cell Line | Incubation Time (h) | IC50 (µM) | Reference |

| Analog 1 | MDA-MB-231 | 72 | 11.3 | [4] |

| Analog 2 | PC3 | 48 | 0.11 | [3] |

| Analog 3 | MCF-7 | 48 | 0.59 | [3] |

| Analog 4 | SKBr3 | 48 | 0.25 | [3] |

D. Visualization: Anticancer Signaling Pathway

Caption: Inhibition of EGFR signaling and induction of apoptosis by piperazine-benzoic acid analogs.

II. Neurological Disorders: Modulating Neurotransmitter Systems

The inherent ability of the piperazine moiety to cross the blood-brain barrier has positioned 3-(piperazin-1-ylmethyl)benzoic acid analogs as promising candidates for the treatment of various neurological and psychiatric disorders.[2] These compounds primarily exert their effects by interacting with key components of neurotransmitter systems, particularly dopamine and serotonin receptors.[5]

A. Mechanism of Action: Dopamine and Serotonin Receptor Modulation

Many piperazine derivatives function as antagonists or partial agonists at dopamine D2-like receptors (D2, D3, and D4).[6][7][8] This modulatory activity is central to the therapeutic effects of many antipsychotic drugs. For instance, by acting as antagonists in brain regions with excessive dopamine activity, these compounds can alleviate the positive symptoms of schizophrenia.[9] Conversely, as partial agonists in regions with reduced dopamine function, they may address the negative and cognitive symptoms.[9]

In the serotonergic system, aryl-piperazine derivatives are well-known to act as partial agonists at the 5-HT1A receptor.[10] This mechanism is believed to contribute to their anxiolytic and antidepressant effects by "normalizing" serotonergic neurotransmission.[10] The interaction of these analogs with serotonin receptors is highly dependent on their structural features, with the aryl group and the linker chain playing crucial roles in receptor affinity and selectivity.[11]

B. Experimental Protocol: Radioligand Binding Assay for Receptor Affinity

To determine the affinity of novel analogs for specific neurotransmitter receptors, a competitive radioligand binding assay is a standard and essential technique.

Step-by-Step Methodology:

-

Membrane Preparation: Cell lines stably expressing the receptor of interest (e.g., CHO cells expressing human dopamine D2 receptors) are cultured and harvested. The cells are then lysed, and the cell membranes containing the receptors are isolated through centrifugation and stored at -80°C.

-

Binding Assay Setup: In a 96-well plate, the following components are added in order:

-

Assay buffer (e.g., Tris-HCl with appropriate ions).

-

A fixed concentration of a specific radioligand (e.g., [3H]spiperone for D2 receptors).

-

Increasing concentrations of the unlabeled test compound (the 3-(piperazin-1-ylmethyl)benzoic acid analog).

-

A known high-affinity unlabeled ligand to determine non-specific binding.

-

The prepared cell membranes.

-

-

Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Radioactivity Measurement: The filters are washed, dried, and placed in scintillation vials with a scintillation cocktail. The amount of radioactivity on each filter is then quantified using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then analyzed using non-linear regression to determine the Ki (inhibition constant) of the test compound, which reflects its affinity for the receptor.

C. Data Presentation: Receptor Binding Affinities of Piperazine-Benzoic Acid Analogs

| Compound ID | Receptor Target | Radioligand | Ki (nM) | Reference |

| Analog A | Dopamine D2 | [3H]Spiperone | 5.2 | [7] |

| Analog B | Dopamine D3 | [3H]Spiperone | 1.8 | [7] |

| Analog C | Dopamine D4 | [3H]Spiperone | 25.6 | [7] |

| Analog D | Serotonin 5-HT1A | [3H]8-OH-DPAT | 15.4 | [10] |

D. Visualization: Neurotransmitter Receptor Modulation Workflow

Caption: Experimental workflow for determining receptor binding affinity.

III. Broader Therapeutic Potential: Beyond Oncology and Neuroscience

The versatile nature of the 3-(piperazin-1-ylmethyl)benzoic acid scaffold extends its therapeutic potential to other areas, primarily through the mechanism of enzyme inhibition.

A. Diverse Enzyme Inhibition

The ability of these analogs to fit into the active sites of various enzymes makes them attractive candidates for targeting a wide range of diseases.[1] For instance, some derivatives have shown inhibitory activity against enzymes implicated in neurodegenerative conditions like Alzheimer's disease, such as acetylcholinesterase.[12] The benzoic acid moiety itself can play a role in enzyme inhibition. For example, certain benzoic acid derivatives are known to inhibit peroxidases or act as inhibitors of coenzyme A-dependent enzymes by sequestering CoA.[13][14] This broad inhibitory profile highlights the potential for developing novel therapeutics for a variety of metabolic and inflammatory disorders.

Conclusion

The 3-(piperazin-1-ylmethyl)benzoic acid scaffold is a testament to the power of structural diversity in drug discovery. The analogs derived from this core exhibit a remarkable range of pharmacological activities, from potent anticancer effects through enzyme inhibition and apoptosis induction to nuanced modulation of neurotransmitter systems for the treatment of neurological disorders. The key to unlocking the full therapeutic potential of this scaffold lies in a deep understanding of its structure-activity relationships and the intricate molecular mechanisms through which its analogs exert their effects. The experimental protocols and conceptual frameworks presented in this guide are intended to empower researchers to rationally design and evaluate novel analogs with enhanced potency, selectivity, and therapeutic efficacy. As our understanding of the complex biology of disease continues to grow, the 3-(piperazin-1-ylmethyl)benzoic acid scaffold will undoubtedly remain a fertile ground for the discovery of next-generation medicines.

References

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026-01-19). Source Not Available.

- Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Molecular Pharmacology, 30696719.

- Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: N

- Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. PMC.

- Mechanism of Action of Many Drugs Depend on Enzyme Inhibition. Source Not Available.

- Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. PubMed, 35052833.

- Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Tre

- Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. PMC.

- New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. PubMed, 30928644.

- The structure‐activity relationship of anticancer activity piperazine derivatives.

- SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

- The future of 5-HT1A receptor agonists.

- Pharmacological Potential of 3-Benzazepines in NMDAR-Linked P

- Anticancer potential of new 3-nitroaryl-6-(N-methyl)piperazin-1,2,4-triazolo[3,4-a]phthalazines targeting voltage-gated K+ channel: Copper-catalyzed one-pot synthesis from 4-chloro-1-phthalazinyl-arylhydrazones. PubMed, 32629281.

- Inactivation of Myeloperoxidase by Benzoic Acid Hydrazide. PubMed, 25688920.

- Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed, 30151922.

- Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. MDPI.

- The effect of heterocyclic substituent at C-3 position of 1-(4-methyl-piperazin-1-yl)isoquinolines on their anticancer activity.

- Piperazine derivatives with central pharmacological activity used as therapeutic tools. Source Not Available.

- Inhibition of metabolic processes by coenzyme-A-sequestering aromatic acids. Prevention by para-chloro- and para-nitrobenzoic acids. PubMed, 3117062.

- Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PMC.

- Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids. NIH.

- Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PMC.

- Biochemistry | Enzyme Inhibition. YouTube.

- Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. NIH.

- Medicine®. Semantic Scholar.

- Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI.

- Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia.

- Dopamine D1/D5 receptor antagonists with improved pharmacokinetics: design, synthesis, and biological evaluation of phenol bioisosteric analogues of benzazepine D1/D5 antagonists. PubMed.

- Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. PMC.

- A Tale of Two Rings: Piperazine and Piperidine Deriv

- Piperazine Heterocycles as Potential Anticancer Agents: A Review. OUCI.

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Anticancer potential of new 3-nitroaryl-6-(N-methyl)piperazin-1,2,4-triazolo[3,4-a]phthalazines targeting voltage-gated K+ channel: Copper-catalyzed one-pot synthesis from 4-chloro-1-phthalazinyl-arylhydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijpsr.com [ijpsr.com]

- 5. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs [mdpi.com]

- 8. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The future of 5-HT1A receptor agonists. (Aryl-piperazine derivatives) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inactivation of myeloperoxidase by benzoic acid hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of metabolic processes by coenzyme-A-sequestering aromatic acids. Prevention by para-chloro- and para-nitrobenzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(Piperazin-1-ylmethyl)benzoic Acid: A Scaffolding Guide for Novel Drug Discovery

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the piperazine ring stands as a quintessential "privileged scaffold." Its recurrent presence in a vast array of clinically successful drugs is a testament to its remarkable synthetic versatility and favorable pharmacokinetic properties.[1][2] This guide delves into the untapped potential of a specific, yet under-explored derivative: 3-(Piperazin-1-ylmethyl)benzoic acid. While direct literature on this molecule is sparse, its constituent parts—the piperazine core and the benzoic acid moiety—are well-established pharmacophores. This document, therefore, serves as a technical roadmap for researchers and drug development professionals, extrapolating from the rich knowledge base of piperazine chemistry to illuminate a path for the investigation and exploitation of this promising compound in novel drug discovery endeavors. We will explore its synthetic accessibility, hypothesize its therapeutic potential across various disease areas, and provide robust, field-proven experimental protocols to empower its scientific exploration.

I. The Strategic Value of the Piperazine Moiety

The piperazine heterocycle is a cornerstone of drug design for several key reasons:

-

Synthetic Tractability : The two nitrogen atoms of the piperazine ring offer facile points for chemical modification, allowing for the systematic tuning of a molecule's steric and electronic properties.[1] This enables the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[3]

-

Physicochemical Properties : The basic nature of the piperazine nitrogens allows for salt formation, which can significantly enhance aqueous solubility and improve oral bioavailability—critical parameters in drug development.[2]

-

Pharmacodynamic Versatility : The piperazine scaffold is a key component in drugs targeting a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. Its conformational flexibility allows it to adapt to various binding pockets.[4][5]

II. Synthesis and Characterization of 3-(Piperazin-1-ylmethyl)benzoic Acid

A plausible and efficient synthesis of 3-(Piperazin-1-ylmethyl)benzoic acid can be achieved via nucleophilic substitution, a fundamental reaction in organic chemistry.[1]

Proposed Synthetic Pathway

A common and effective method involves the reaction of a halo-methyl substituted benzoic acid with piperazine.

Caption: Proposed synthesis of 3-(Piperazin-1-ylmethyl)benzoic acid.

Step-by-Step Synthetic Protocol

-

Reaction Setup : To a solution of 3-(bromomethyl)benzoic acid (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add a suitable base, for instance, potassium carbonate (2-3 equivalents), to act as a proton scavenger.

-

Nucleophilic Addition : Introduce piperazine (1.1-1.5 equivalents) to the reaction mixture. The use of a slight excess of piperazine can help drive the reaction to completion.

-

Reaction Conditions : Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) to facilitate the reaction. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification : Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent. The crude product can then be purified using column chromatography on silica gel to yield the desired 3-(Piperazin-1-ylmethyl)benzoic acid.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

| Analytical Technique | Expected Observations |

| ¹H NMR | Characteristic peaks corresponding to the protons of the benzoic acid ring, the methylene bridge, and the piperazine ring. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C₁₂H₁₆N₂O₂ (220.27 g/mol ).[6] |

| Purity (HPLC) | A single major peak, indicating high purity (ideally >95%). |

III. Hypothesized Therapeutic Applications and Screening Strategies

The structural motifs within 3-(Piperazin-1-ylmethyl)benzoic acid suggest several potential avenues for therapeutic intervention. The piperazine core is prevalent in drugs targeting the central nervous system (CNS), cancer, and infectious diseases.[2][4][7]

A. Oncology

Numerous piperazine derivatives have demonstrated potent anticancer activity.[2] The mechanism of action often involves the inhibition of kinases or interaction with microtubules.

Caption: Workflow for anticancer drug screening.

-

Cell Seeding : Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with a serial dilution of 3-(Piperazin-1-ylmethyl)benzoic acid for 48-72 hours.

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization : Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance at a specific wavelength (typically around 570 nm) using a plate reader.

-

Data Analysis : Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound required to inhibit cell growth by 50%.

B. Central Nervous System (CNS) Disorders

Piperazine derivatives are well-represented in antipsychotic, antidepressant, and anxiolytic medications, often acting on dopamine and serotonin receptors.[5]

Caption: Potential GPCR signaling pathway modulation.

-

Membrane Preparation : Prepare cell membranes expressing the target receptor (e.g., human serotonin receptor 5-HT₂A).

-

Assay Setup : In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [³H]-ketanserin), and varying concentrations of the test compound, 3-(Piperazin-1-ylmethyl)benzoic acid.

-

Incubation : Incubate the mixture to allow for competitive binding between the radioligand and the test compound.

-

Filtration : Rapidly filter the contents of each well through a glass fiber filter to separate the bound and free radioligand.

-

Scintillation Counting : Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis : Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value can be used to calculate the binding affinity (Ki) of the compound for the receptor.

C. Infectious Diseases

The piperazine scaffold is present in several antimicrobial agents.[7][8] Its derivatives have shown activity against a range of bacterial and fungal pathogens.[9][10]

-

Compound Preparation : Prepare a serial dilution of 3-(Piperazin-1-ylmethyl)benzoic acid in a 96-well microtiter plate.

-

Inoculum Preparation : Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus or Escherichia coli).

-

Inoculation : Add the microbial inoculum to each well of the microtiter plate.

-

Incubation : Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

IV. Data Interpretation and Future Directions

The initial screening data will be crucial in guiding the subsequent steps of the drug discovery process.

| Data Type | Interpretation | Next Steps |

| Potent IC₅₀/MIC | The compound shows significant activity against the target cell line or microorganism. | Proceed to secondary assays, mechanism of action studies, and lead optimization. |

| Selectivity | The compound is more active against cancer cells than normal cells, or against a specific microbial species. | This is a desirable property that should be further investigated and optimized. |

| Lack of Activity | The compound is inactive in the primary screens. | Consider derivatization of the parent molecule to explore the chemical space and improve activity. |

The true potential of 3-(Piperazin-1-ylmethyl)benzoic acid lies in its capacity for chemical elaboration. The piperazine nitrogen and the benzoic acid carboxyl group provide two distinct handles for medicinal chemists to fine-tune the molecule's properties. Future work should focus on creating a library of analogs to build a comprehensive SAR and to optimize for potency, selectivity, and pharmacokinetic properties.

V. Conclusion

While 3-(Piperazin-1-ylmethyl)benzoic acid is not a widely studied molecule, its chemical architecture, built upon the privileged piperazine scaffold, strongly suggests its potential as a valuable starting point for novel drug discovery. This guide has provided a comprehensive framework for its synthesis, characterization, and biological evaluation. By leveraging the established knowledge of piperazine-containing drugs and employing the detailed experimental protocols outlined herein, researchers are well-equipped to unlock the therapeutic promise of this intriguing compound.

References

-

Synthesis of 1,2,3-triazole-piperazin-benzo[b][8][9]thiazine 1,1-dioxides - NIH. (2024). Retrieved from

- 3-(4-Methyl-piperazin-1-ylmethyl)benzoic acid - Chem-Impex.

- Buy 3-(4-methyl-piperazin-1-ylmethyl)-benzoic acid from Chongqing Chemdad - Echemi.

- Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives - ResearchGate. (2018).

- CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents.

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026).

- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate.

- Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing).

- 3-(1-Piperazinyl)-1,2-benzisothiazole | C11H13N3S | CID 2772144 - PubChem.

- 2277–4998 PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY - International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). (2023).

- 4-(4-Methylpiperazin-1-yl)benzoic acid | C12H16N2O2 | CID 736532 - PubChem.

- US6111105A - Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole - Google Patents.

- Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives - Der Pharma Chemica.

- Novel Piperazine Derivatives of Vindoline as Anticancer Agents - MDPI.

- Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed.

- WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride - Google Patents.

- 3-Piperazin-1-yl-benzo[d]isothiazole - Oakwood Chemical.

- 220213-15-0|4-(Piperazin-1-ylmethyl)benzoic acid|BLD Pharm.

- 773109-07-2 | 3-(Piperazin-1-ylmethyl)benzoic acid | ChemScene.

- 3-(Piperazin-1-yl)benzoic acid hydrochloride - MySkinRecipes.

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. ijbpas.com [ijbpas.com]

- 8. Synthesis of 1,2,3-triazole-piperazin-benzo[b][1,4]thiazine 1,1-dioxides: antibacterial, hemolytic and in silico TLR4 protein inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. derpharmachemica.com [derpharmachemica.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(4-Methyl-piperazin-1-ylmethyl)benzoic Acid

Introduction

3-(4-Methyl-piperazin-1-ylmethyl)benzoic acid is a versatile building block in medicinal chemistry, playing a crucial role in the synthesis of novel therapeutic agents.[1] Its structure, featuring a meta-substituted benzoic acid linked to a methylpiperazine moiety, offers a unique scaffold for designing compounds with specific pharmacological profiles. Unlike its para-substituted isomer, which is a well-documented precursor to the oncology drug Imatinib, the meta-isomer presents distinct electronic and steric properties that are of significant interest to researchers in drug discovery.

This guide provides a comprehensive overview of the spectroscopic data for 3-(4-Methyl-piperazin-1-ylmethyl)benzoic acid (CAS 514209-42-8). Due to the limited availability of public experimental data for this specific isomer, this document combines predicted spectroscopic characteristics with established principles of analytical chemistry. We will delve into the theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offering a robust framework for the experimental characterization of this compound. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the analytical profile of this important synthetic intermediate.

Molecular Structure and Physicochemical Properties

-

Molecular Formula: C₁₃H₁₈N₂O₂

-

Molecular Weight: 234.29 g/mol

-

Appearance: White solid

-

Purity (typical): ≥95% (as determined by NMR)[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of each atom in the molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of 3-(4-Methyl-piperazin-1-ylmethyl)benzoic acid is expected to show distinct signals corresponding to the aromatic protons of the benzoic acid ring and the aliphatic protons of the piperazine and methyl groups. The chemical shifts are influenced by the electronic effects of the substituents and the solvent used.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-(4-Methyl-piperazin-1-ylmethyl)benzoic acid

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H | The acidic proton is highly deshielded and often appears as a broad singlet, its position being concentration and solvent dependent.[2] |

| Aromatic (H-2) | ~8.0 | Singlet (or narrow triplet) | 1H | This proton is ortho to the carboxylic acid group and is expected to be the most deshielded of the aromatic protons. |

| Aromatic (H-4, H-6) | ~7.8 - 7.9 | Multiplet | 2H | These protons are meta to the carboxylic acid and ortho to the methylene bridge, leading to complex splitting patterns. |

| Aromatic (H-5) | ~7.4 - 7.5 | Triplet | 1H | This proton is para to the carboxylic acid and meta to the methylene bridge. |

| Benzylic (-CH₂-) | ~3.6 | Singlet | 2H | The methylene protons are adjacent to the aromatic ring and the piperazine nitrogen, resulting in a downfield shift. |

| Piperazine (-CH₂-N-CH₂-) | ~2.4 - 2.6 | Multiplet (broad) | 8H | The eight protons of the piperazine ring are chemically similar and often appear as a broad, unresolved multiplet. |

| Methyl (-CH₃) | ~2.2 - 2.3 | Singlet | 3H | The methyl group protons are in a typical aliphatic environment. |

Expertise in Action: Interpreting the Aromatic Region

The substitution pattern on the benzene ring is a key determinant of the appearance of the aromatic region in the ¹H NMR spectrum. For a meta-disubstituted ring, as in our target molecule, we anticipate a more complex splitting pattern compared to its para-isomer. The para-isomer would exhibit a more symmetrical pattern, likely two doublets, due to the magnetic equivalence of protons on opposite sides of the ring. The meta-substitution breaks this symmetry, leading to four distinct aromatic signals with complex coupling.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-(4-Methyl-piperazin-1-ylmethyl)benzoic acid

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carboxylic Acid (-COOH) | ~168 - 172 | The carbonyl carbon of the carboxylic acid is highly deshielded due to the two adjacent oxygen atoms.[3] |

| Aromatic (C-1) | ~132 - 134 | The carbon atom bearing the carboxylic acid group. |

| Aromatic (C-3) | ~138 - 140 | The carbon atom attached to the methylene bridge. |

| Aromatic (C-2, C-6) | ~128 - 131 | Aromatic carbons ortho to the carboxylic acid and meta to the methylene bridge. |

| Aromatic (C-4, C-5) | ~126 - 129 | Aromatic carbons meta to the carboxylic acid and ortho/para to the methylene bridge. |

| Benzylic (-CH₂-) | ~62 - 64 | The benzylic carbon is shifted downfield due to the adjacent aromatic ring and nitrogen atom. |

| Piperazine (-CH₂-N-CH₂-) | ~53 - 55 | The piperazine carbons adjacent to the benzylic group. |

| Piperazine (-CH₂-N-CH₃) | ~46 - 48 | The piperazine carbons adjacent to the methyl group. |

| Methyl (-CH₃) | ~45 - 47 | The methyl carbon. |

Experimental Protocol for NMR Data Acquisition

A self-validating NMR experiment requires careful sample preparation and instrument setup.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 3-(4-Methyl-piperazin-1-ylmethyl)benzoic acid.

-

Dissolve the sample in a deuterated solvent (e.g., 0.6 mL of DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and allow for the observation of the acidic proton.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[3]

-

-

Instrument Setup (for a 400 MHz spectrometer):

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required (typically 1024 or more) due to the lower natural abundance of the ¹³C isotope.

-

Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Predicted Mass Spectrum

In an electron ionization (EI) mass spectrum, 3-(4-Methyl-piperazin-1-ylmethyl)benzoic acid is expected to show a molecular ion peak ([M]⁺) at m/z 234. The fragmentation pattern will be dominated by cleavages at the weakest bonds, particularly the benzylic C-N bond and fragmentation of the piperazine ring.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of 3-(4-Methyl-piperazin-1-ylmethyl)benzoic acid

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 234 | [C₁₃H₁₈N₂O₂]⁺ | Molecular Ion ([M]⁺) |

| 217 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid. |

| 135 | [C₈H₇O₂]⁺ | Cleavage of the benzylic C-N bond, forming the 3-carboxybenzyl cation. |

| 100 | [C₅H₁₂N₂]⁺ | Cleavage of the benzylic C-N bond, forming the N-methylpiperazine radical cation. |

| 70 | [C₄H₈N]⁺ | A common fragment from the piperazine ring.[4] |

| 57 | [C₃H₅N]⁺ | Further fragmentation of the piperazine ring.[4] |

| 45 | [COOH]⁺ | A characteristic fragment for carboxylic acids.[5] |

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC). For a non-volatile compound like this, LC-MS is the preferred method.

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce the protonated molecular ion [M+H]⁺ at m/z 235 in positive ion mode.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted Infrared Spectrum

The IR spectrum of 3-(4-Methyl-piperazin-1-ylmethyl)benzoic acid will show characteristic absorption bands for the carboxylic acid, aromatic ring, and aliphatic C-H bonds.

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration | Rationale |

| 2500-3300 | Carboxylic Acid | O-H stretch | A very broad and strong absorption band, characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[6] |

| ~1700 | Carboxylic Acid | C=O stretch | A strong, sharp absorption band.[6] |

| 3000-3100 | Aromatic | C-H stretch | Medium to weak absorption bands. |

| 2800-3000 | Aliphatic | C-H stretch | Medium absorption bands from the methylene and methyl groups. |

| 1600, 1450-1500 | Aromatic | C=C stretch | Medium to strong absorption bands characteristic of the benzene ring. |

| ~1300 | Carboxylic Acid | C-O stretch and O-H bend | Medium to strong absorption bands. |

| 700-900 | Aromatic | C-H out-of-plane bend | The position of this band is indicative of the substitution pattern. For meta-substitution, strong bands are expected around 690-710 cm⁻¹ and 750-810 cm⁻¹. |

Experimental Protocol for IR Spectroscopy Data Acquisition

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is the most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Data Acquisition:

-

A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded.

-

The sample is placed in the IR beam, and the spectrum is recorded.

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

-

Synthesis and Potential Impurities

A plausible synthesis route for 3-(4-Methyl-piperazin-1-ylmethyl)benzoic acid involves the nucleophilic substitution of 3-(chloromethyl)benzoic acid with 1-methylpiperazine.[7][8]

Diagram 1: Plausible Synthesis of 3-(4-Methyl-piperazin-1-ylmethyl)benzoic acid

A schematic of the likely synthetic route.

Potential impurities that could be detected by the spectroscopic methods described above include:

-

Unreacted 3-(chloromethyl)benzoic acid.

-

Unreacted 1-methylpiperazine.

-

Bis-substituted byproducts where two molecules of 3-(chloromethyl)benzoic acid react with one molecule of 1-methylpiperazine.

Conclusion

This technical guide provides a comprehensive spectroscopic framework for the characterization of 3-(4-Methyl-piperazin-1-ylmethyl)benzoic acid. While experimental data for this specific meta-isomer is not widely published, by applying fundamental principles of NMR, MS, and IR spectroscopy, and by drawing comparisons with related structures, a detailed and predictive analytical profile can be established. The protocols and predicted data herein serve as a valuable resource for researchers, enabling them to confidently identify and assess the purity of this important synthetic intermediate in their drug discovery and development endeavors.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

ResearchGate. (n.d.). meta-Substituted benzoic acid systems. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)benzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN105384620A - 3-chloro methyl benzoic acid synthetic method.

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN105384620B - A kind of synthetic method of 3 chloromethyl benzoic acid.

-

National Institutes of Health. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR ATR spectra of the benzoic acid modified alkyd (RA-BA), and gum rosin acid modified alkyd (RA-GR). Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). APPENDIX 2. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR spectra of [Piperazine][SO3H]2[Cl]2[H2SO4]2. Retrieved from [Link]

-

Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

-

ACS Omega. (2022). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. Retrieved from [Link]

-

United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid. Retrieved from [Link]

-

Journal of Chinese Mass Spectrometry Society. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Retrieved from [Link]

-

University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Retrieved from [Link]

-

ACS Omega. (2022). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

-

CORE. (n.d.). Infrared Spectra and Molecular Configuration of Benzoic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Piperazine. Retrieved from [Link]

-

YouTube. (2017). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]

-

Zeitschrift für Naturforschung. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). CID 161692894. Retrieved from [Link]

-

RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. rsc.org [rsc.org]

- 3. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. researchgate.net [researchgate.net]

- 5. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. CN105384620A - 3-chloro methyl benzoic acid synthetic method - Google Patents [patents.google.com]

- 8. 3-(Chloromethyl)benzoic acid | 31719-77-4 [chemicalbook.com]

The Structure-Activity Relationship of 3-(Piperazin-1-ylmethyl)benzoic Acid: A Technical Guide for Drug Discovery

Foreword: The Versatility of a Privileged Scaffold